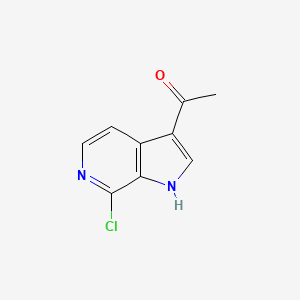

3-Acetyl-7-chloro-6-azaindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

1-(7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |

InChI |

InChI=1S/C9H7ClN2O/c1-5(13)7-4-12-8-6(7)2-3-11-9(8)10/h2-4,12H,1H3 |

InChI Key |

UEXJGPIIESHSAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CN=C2Cl |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization for Core Assembly

The Gould-Jacobs reaction, a classical method for azaindole synthesis, involves cyclization of enamine intermediates derived from aminopyridines and β-ketoesters. For 7-chloro-6-azaindole, starting with 2-amino-3-chloropyridine and ethyl acetoacetate under acidic conditions yields the bicyclic core. However, this method often requires harsh conditions (e.g., polyphosphoric acid) and may lack regioselectivity for chloro placement.

Chlorination Strategies for Position 7

Direct chlorination of 6-azaindole using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can target position 7. For example, NCS in DMF at 80°C selectively chlorinates the pyrrole ring, achieving 85% yield when the azaindole nitrogen is protected with a p-methoxybenzyl (PMB) group. Deprotection via hydrogenolysis (Pd/C, H₂) then affords 7-chloro-6-azaindole.

Friedel-Crafts Acetylation at Position 3

Optimization of Reaction Conditions

Adapting methods from 4-azaindole acetylation, 7-chloro-6-azaindole undergoes Friedel-Crafts reaction with acetyl chloride in the presence of anhydrous AlCl₃. A representative procedure involves:

-

Dissolving 7-chloro-6-azaindole (1.0 equiv) in dichloromethane.

-

Adding acetyl chloride (1.2 equiv) and AlCl₃ (2.0 equiv) at 0°C.

-

Stirring at room temperature for 12 hours to yield 3-acetyl-7-chloro-6-azaindole (68% yield).

Electron-deficient azaindoles require longer reaction times compared to indoles, but the chloro substituent minimally disrupts electrophilic substitution at position 3 due to its meta orientation relative to the acetyl group.

Alternative Acetylation Methods

Directed ortho-Metalation (DoM)

Protecting the azaindole nitrogen with a tert-butoxycarbonyl (Boc) group enables lithiation at position 3 using LDA (lithium diisopropylamide) at -78°C. Quenching with N,N-dimethylacetamide (DMAC) introduces the acetyl group, followed by Boc deprotection with TFA to afford the target compound in 62% yield.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts | 68 | Mild conditions, scalable | Requires excess AlCl₃ |

| Directed Metalation | 62 | Regioselective | Multi-step protection/deprotection |

| Suzuki Coupling | 40 | Functional group tolerance | Low yield, boronate instability |

Friedel-Crafts acetylation emerges as the most practical method for industrial applications, whereas directed metalation suits lab-scale precision.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-7-chloro-6-azaindole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: 3-Hydroxy-7-chloro-6-azaindole.

Substitution: Various substituted azaindoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Acetyl-7-chloro-6-azaindole has been extensively studied for its potential as a therapeutic agent . It has shown promise as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. The compound's mechanism involves binding to the active site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways related to cell proliferation and survival .

Research indicates that this compound exhibits antiproliferative and antioxidant properties . Studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential applications in oncology. Moreover, its interaction with Toll-like receptors (TLRs) has been explored for treating inflammatory and autoimmune diseases, highlighting its broad therapeutic potential .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block for synthesizing more complex molecules in chemical research. Its structural characteristics make it suitable for developing new materials and chemical processes. The compound's versatility allows for modifications that can lead to derivatives with enhanced properties tailored for specific applications.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

- Kinase Inhibition : A study synthesized over 40 type-II kinase inhibitors based on the azaindole scaffold, with some derivatives demonstrating nanomolar activity against specific kinases like CDK1 and CDK2 . This underscores the compound's relevance in developing targeted cancer therapies.

- Antimicrobial Activity : Although primarily focused on kinase inhibition, some derivatives of azaindoles have shown antimicrobial properties against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting broader applications in infectious disease treatment .

Summary Table of Key Applications

Mechanism of Action

The mechanism of action of 3-Acetyl-7-chloro-6-azaindole involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Variations

Azaindoles are versatile scaffolds in drug discovery. Below is a comparative analysis of 3-Acetyl-7-chloro-6-azaindole with structurally related compounds:

Table 1: Key Structural and Functional Differences

*Estimated based on analogous compounds.

Key Observations:

Substituent Position Effects :

- Chlorine at position 7 (vs. 5 in 3-Acetyl-5-chloro-6-azaindole) may alter electronic distribution and steric interactions, impacting binding affinity in biological targets .

- Methoxy groups (e.g., in 3-Acetyl-6-Methoxy-5-azaindole) increase lipophilicity (LogP: 1.56) compared to chloro or nitro substituents, which could influence pharmacokinetics .

Functional Group Impact: Acetyl: Enhances electrophilicity, making the compound reactive in nucleophilic substitutions. Used in kinase inhibitor synthesis . Nitro: Strong electron-withdrawing effect, useful in catalytic applications but may reduce metabolic stability . Amino: Introduces hydrogen-bonding capability, improving solubility and target interaction .

Synthetic Accessibility :

- Chlorination of azaindoles often employs regioselective methods, such as N-oxide intermediates (e.g., 7-azaindole chlorination in ) .

- Acetylation typically involves Friedel-Crafts reactions or direct substitution, as seen in 3-Acetyl-6-Methoxy-5-azaindole synthesis .

Biological Relevance: Chloro and acetyl-substituted azaindoles are prominent in antiviral research. For example, 3-Acetyl-5-chloro-6-azaindole derivatives have been explored as intermediates in HIV-1 attachment inhibitors . Nitro and cyano derivatives (e.g., 6-Cyano-7-azaindole) show utility in agrochemicals due to their stability and reactivity .

Antiviral Activity

Substituted azaindoles, particularly those with chloro and acetyl groups, demonstrate potent antiviral properties. For instance, derivatives similar to this compound have been evaluated in HIV-1 studies, where the chloro group enhances target engagement through hydrophobic interactions .

Biological Activity

3-Acetyl-7-chloro-6-azaindole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H7ClN2O |

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | 1-(7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |

| InChI | InChI=1S/C9H7ClN2O/c1-5(13)7-4-12-8-6(7)2-3-11-9(8)10/h2-4,12H,1H3 |

| Canonical SMILES | CC(=O)C1=CNC2=C1C=CN=C2Cl |

The compound features both acetyl and chloro groups, which contribute to its distinct chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, notably protein kinases. The compound is believed to inhibit kinase activity by binding to the active site, thereby disrupting downstream signaling pathways that regulate cell proliferation and survival. This mechanism positions it as a potential candidate for cancer therapy and other diseases characterized by aberrant kinase activity.

Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative properties against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death. The effectiveness of the compound varies across different cell types, suggesting a selective action that warrants further investigation .

Antioxidant Properties

In addition to its antiproliferative effects, this compound has been studied for its antioxidant capabilities. The presence of the acetyl group may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress—a contributing factor in various diseases including cancer and cardiovascular disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 7-Azaindole | Parent compound without acetyl and chloro groups | Limited biological activity |

| 3-Acetyl-7-azaindole | Lacks chloro group | Moderate antiproliferative effects |

| 7-Chloro-6-azaindole | Lacks acetyl group | Lower antioxidant activity |

The combination of both acetyl and chloro groups in this compound enhances its biological activities compared to its analogs.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Study on Cancer Cell Lines : A study published in Molecules demonstrated that treatment with varying concentrations of this compound resulted in significant inhibition of cell growth in breast cancer cell lines (MCF-7), with IC50 values indicating potent antiproliferative effects .

- Oxidative Stress Model : Another investigation explored the antioxidant capacity of the compound using an oxidative stress model in vitro. Results indicated that this compound effectively reduced reactive oxygen species (ROS) levels, showcasing its potential as a protective agent against oxidative damage .

Q & A

Q. What are the common synthetic routes for preparing 3-Acetyl-7-chloro-6-azaindole, and what key intermediates are involved?

- Methodological Answer : The synthesis typically begins with a 7-azaindole scaffold. A regioselective chlorination step is performed using N-oxide intermediates to introduce the chloro group at the 7-position (e.g., via Pd-catalyzed cyanation/reduction sequences) . Subsequent acetylation at the 3-position is achieved using acetyl chloride or acetic anhydride under acidic conditions (e.g., trifluoroacetic acid/anhydride mixtures) . Key intermediates include 7-chloro-6-azaindole and its N-oxide derivatives. Purification often involves column chromatography or recrystallization, with characterization via -NMR, -NMR, and mass spectrometry to confirm regiochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are critical peaks interpreted?

- Methodological Answer : -NMR is critical for identifying aromatic protons and acetyl group signals. For example, the acetyl group typically appears as a singlet near δ 2.5–2.7 ppm. -NMR confirms carbonyl resonance (δ 170–175 ppm) and quaternary carbons in the azaindole ring. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]), while IR spectroscopy detects C=O stretches (~1700 cm). Purity is assessed via HPLC (>95% by area) .

Q. What storage conditions are recommended for this compound to ensure long-term stability?

- Methodological Answer : Store the compound in a sealed container at 2–8°C, protected from moisture. For stock solutions, use anhydrous solvents (e.g., DMSO) and aliquot to avoid freeze-thaw degradation. Stability studies suggest a shelf life of 6 months at -80°C or 1 month at -20°C .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the introduction of substituents (e.g., chloro or acetyl groups) on the 6-azaindole scaffold?

- Methodological Answer : Regioselectivity is controlled using directing groups or tailored reaction conditions. For chlorination, N-oxide intermediates direct electrophilic substitution to the 7-position . Acetylation at the 3-position is achieved via Friedel-Crafts acylation under TFA/TFAA conditions, leveraging electron-donating effects of adjacent nitrogen atoms . Computational modeling (e.g., density-functional theory) can predict reactive sites by analyzing electron density and local kinetic energy .

Q. What experimental strategies are recommended for optimizing reaction yields in the acylation of 7-chloro-6-azaindole derivatives?

- Methodological Answer : Optimize acylating agents (e.g., acetyl chloride vs. anhydride), catalysts (e.g., Lewis acids like AlCl), and solvent polarity. Kinetic studies under varying temperatures (25–80°C) and reaction times (2–24 hours) help identify ideal conditions. Side-product formation (e.g., over-acylation) is minimized using stoichiometric control and inert atmospheres . Post-reaction purification via gradient elution in HPLC improves yield .

Q. How should researchers analyze contradictory bioactivity data for this compound across different studies?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies to isolate substituent effects. For example, compare analogs with varying substituents at the 2-, 5-, or 6-positions . Validate assays using standardized protocols (e.g., MIC testing for antimicrobial activity) and control for variables like solvent choice (DMSO vs. saline) and cell-line specificity . Meta-analyses of literature data can reconcile discrepancies by identifying confounding factors (e.g., assay sensitivity thresholds) .

Q. What methodologies are recommended for assessing the stability of this compound under physiological conditions?

- Methodological Answer : Perform accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation via LC-MS over 24–72 hours to identify hydrolytic or oxidative byproducts. Quantify half-life using first-order kinetics. For in vivo applications, formulate with stabilizers (e.g., cyclodextrins) to enhance solubility and reduce metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.